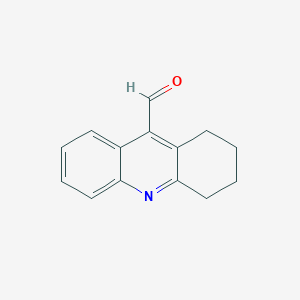
(R)-3-Isobutylmorpholine
Vue d'ensemble
Description
(R)-3-Isobutylmorpholine is a chiral morpholine derivative, which is a class of organic chemical compounds characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular compound has an isobutyl group attached to the nitrogen atom of the morpholine ring. Chiral morpholine derivatives, such as this compound, are of interest in organic synthesis and medicinal chemistry due to their potential use as chiral reagents or building blocks for pharmaceuticals.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of chiral trans-3,5-bis(hydroxymethyl)morpholines, which are structurally related to this compound, has been achieved with excellent optical purity through the coupling of a serinol derivative with a glycerol derivative . This method could potentially be adapted for the synthesis of this compound by modifying the substituents on the morpholine ring.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a six-membered heterocycle containing nitrogen and oxygen atoms. The chirality of compounds like this compound is an important feature that can influence their chemical reactivity and interaction with biological targets. The stereochemistry of such compounds is crucial in their application as chiral reagents or in drug design .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, including C-H activation, functionalization, and coupling reactions. For instance, rhodium(III)-catalyzed reactions have been employed to functionalize morpholine derivatives through C-H activation, leading to the formation of complex structures such as isoquinolines . These reactions highlight the versatility of morpholine derivatives in organic synthesis and their potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its morpholine core and the isobutyl substituent. Morpholine derivatives generally have moderate boiling points and are often soluble in organic solvents. The presence of the isobutyl group would likely render this compound more hydrophobic compared to unsubstituted morpholine. The chiral nature of this compound would also affect its optical properties, such as specific rotation, which could be measured to assess its purity and enantiomeric excess .
Applications De Recherche Scientifique
Neuropharmacological Evaluation
(R)-3-Isobutylmorpholine and its enantiomers have been synthesized and evaluated for their neuropharmacological effects. The R-(-) and S-(+) enantiomers of 11-hydroxy-N-n-propylnoraporphine, (R)-3 and (S)-3, showed distinct activities at dopamine receptors in rat brain tissues. Specifically, (R)-3 activates dopamine receptors, whereas (S)-3 functions as a dopaminergic antagonist, indicating its potential in neuroscience and pharmacology research (Gao et al., 1988).
Anti-Inflammatory and Antihyperalgesic Properties
In a study on rats, spinal administration of S-(+)-3-Isobutylgaba and its stereoisomer, R-(-)-3-Isobutylgaba, demonstrated effectiveness in reducing hyperalgesia and swelling in an acute arthritis model. This suggests potential applications in researching new treatments for inflammation and pain management (Houghton, Lu, & Westlund, 1998).
Photoluminescence Studies
Photoluminescence research involving solid surface photoluminescence and flow analysis explored the emission properties of lumiphors, including potentially those like this compound, in microheterogeneous systems. This area of study is significant for analytical detection and the development of new optical sensors (Sanz-Medel, 1993).
Chemical Reactivity in Construction Materials
The chemical reactivity of calcined clays, potentially involving compounds like this compound, was assessed to predict their pozzolanic activity in construction materials. This research is crucial for improving the quality and sustainability of construction materials (Avet et al., 2016).
Crystallization and Melting in Polymer Blends
Studies on the crystallization and melting behavior of polymer blends involving poly(R-3-hydroxybutyrate) provide insights into the miscibility and morphologies of these materials. Research in this area is significant for developing new materials with tailored properties (Chan, Kummerlöwe, & Kammer, 2004).
Propriétés
IUPAC Name |
(3R)-3-(2-methylpropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRYZSIQPENMR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650926 | |
| Record name | (3R)-3-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
711014-40-3 | |
| Record name | (3R)-3-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



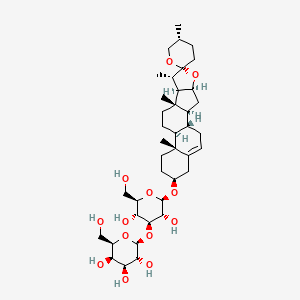
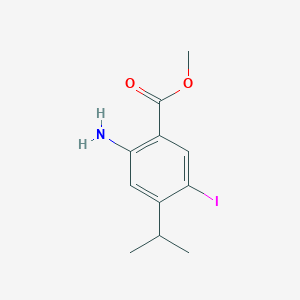

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)
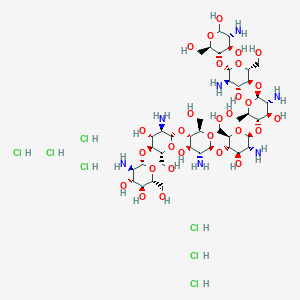
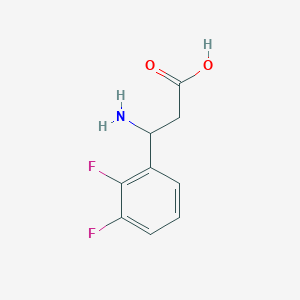
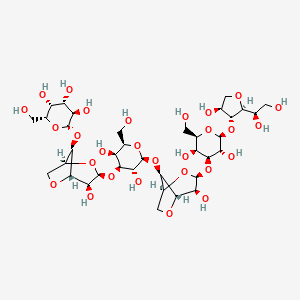
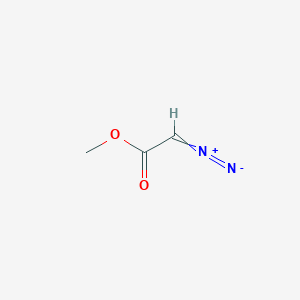
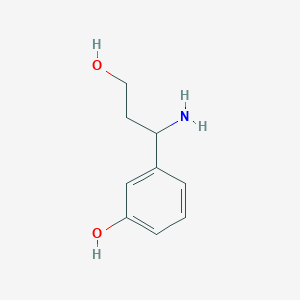
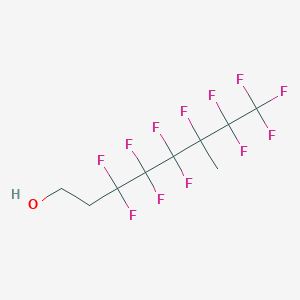
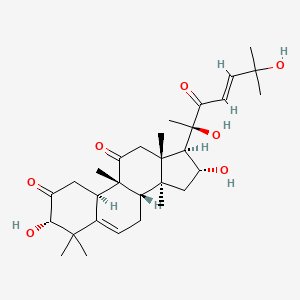
![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)
